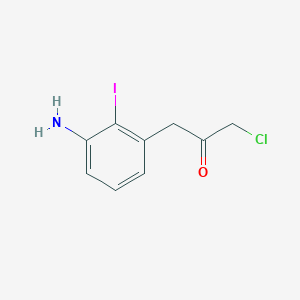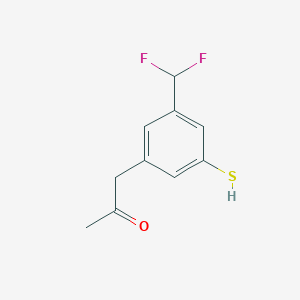
Propanol, 2,2-bis(piperidinomethyl)-3-piperidino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- is a complex organic compound characterized by the presence of multiple piperidine groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- typically involves the reaction of piperidine with a suitable precursor, such as a halogenated propanol derivative. The reaction is often carried out under reflux conditions in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include benzene or toluene, and catalysts such as anhydrous ferrous sulfate can be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the production process and reduce the reaction time.
化学反応の分析
Types of Reactions
Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of suitable solvents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The piperidine groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
類似化合物との比較
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: A brominated flame retardant with similar structural features but different applications.
2,2-Bis(4-hydroxyphenyl)-1-propanol: A compound used in the production of plastics and resins.
Uniqueness
Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- is unique due to its multiple piperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
102071-75-0 |
|---|---|
分子式 |
C20H39N3O |
分子量 |
337.5 g/mol |
IUPAC名 |
3-piperidin-1-yl-2,2-bis(piperidin-1-ylmethyl)propan-1-ol |
InChI |
InChI=1S/C20H39N3O/c24-19-20(16-21-10-4-1-5-11-21,17-22-12-6-2-7-13-22)18-23-14-8-3-9-15-23/h24H,1-19H2 |
InChIキー |
AEHVYNQIUPBRDI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(CN2CCCCC2)(CN3CCCCC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


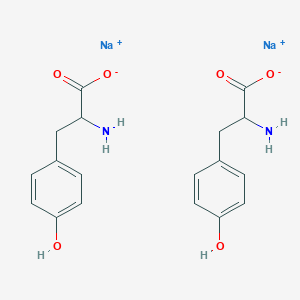


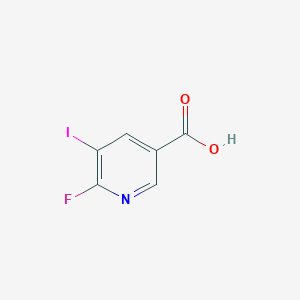

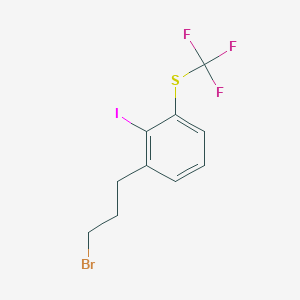
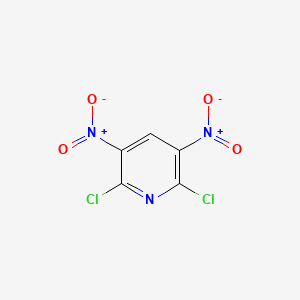
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
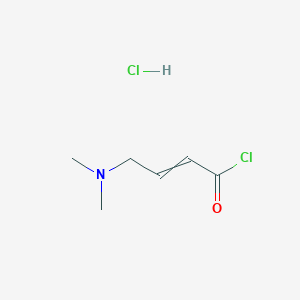
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
